molecular formula C12H17NO B11926339 2-(4-Cyclobutoxyphenyl)ethylamine

2-(4-Cyclobutoxyphenyl)ethylamine

Cat. No.: B11926339
M. Wt: 191.27 g/mol
InChI Key: XBNJMWLAUJBFAZ-UHFFFAOYSA-N
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Description

2-(4-Cyclobutoxyphenyl)ethylamine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a phenyl ring substituted with a cyclobutoxy group and an ethylamine chain, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Cyclobutoxyphenyl)ethylamine typically involves the reaction of 4-cyclobutoxybenzaldehyde with ethylamine under reductive amination conditions. This process can be carried out using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon . The reaction is usually performed in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutoxyphenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Cyclobutoxyphenyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutoxyphenyl)ethylamine involves its interaction with various molecular targets. As a phenethylamine derivative, it may interact with monoamine receptors and transporters, influencing neurotransmitter levels in the brain . This interaction can modulate mood, cognition, and other physiological processes. The compound’s specific effects depend on its binding affinity and selectivity for different receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple amine with a similar structure but lacking the cyclobutoxy group.

    4-Methoxyphenethylamine: Similar structure with a methoxy group instead of a cyclobutoxy group.

    2-(4-Methoxyphenyl)ethylamine: Another analog with a methoxy group on the phenyl ring.

Uniqueness

2-(4-Cyclobutoxyphenyl)ethylamine is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-cyclobutyloxyphenyl)ethanamine

InChI

InChI=1S/C12H17NO/c13-9-8-10-4-6-12(7-5-10)14-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2

InChI Key

XBNJMWLAUJBFAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)CCN

Origin of Product

United States

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